N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide is a compound that features a thiophene ring and a xanthene core Thiophene is a five-membered aromatic ring containing sulfur, known for its stability and electronic properties The xanthene core is a tricyclic structure that is often used in dyes and fluorescent materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling with Xanthene Core: The thiophene derivative is then coupled with the xanthene core using a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or organometallic reagents like Grignard reagents.
Major Products
Oxidation: Thiophene S-oxides.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated thiophene derivatives or organometallic adducts.
Scientific Research Applications
N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The thiophene ring can participate in π-π stacking interactions, while the xanthene core can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: An analogue of amphetamine with a thiophene ring.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene ring.
Uniqueness
N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide is unique due to its combination of a thiophene ring and a xanthene core, which imparts distinct electronic and structural properties. This combination allows for diverse applications in various fields, making it a versatile compound for scientific research and industrial use.
Properties
IUPAC Name |
N-(1-thiophen-2-ylpropan-2-yl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2S/c1-14(13-15-7-6-12-25-15)22-21(23)20-16-8-2-4-10-18(16)24-19-11-5-3-9-17(19)20/h2-12,14,20H,13H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXRLADSMLZCOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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